molecular formula C13H17NO3 B1319092 (2E)-3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}acrylic acid CAS No. 251111-38-3

(2E)-3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}acrylic acid

Cat. No. B1319092
CAS RN: 251111-38-3
M. Wt: 235.28 g/mol
InChI Key: UJBHNCBRCWQMAD-FNORWQNLSA-N
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Description

The compound is a derivative of acrylic acid with a dimethylamino group and a methoxyphenyl group attached. Acrylic acid derivatives are often used in the production of polymers and resins .


Molecular Structure Analysis

The molecular structure of similar compounds like DMAEMA has been analyzed using techniques like NMR spectroscopy .


Chemical Reactions Analysis

The Mannich reaction, which involves the condensation of an enolizable carbonyl compound with a nonenolizable aldehyde and ammonia or a primary or secondary amine, could potentially be relevant to the synthesis of this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For instance, DMAEMA is a colorless liquid with an ammonia odor, and it’s miscible with water, ethanol, and benzene .

Scientific Research Applications

Drug Delivery Systems

The structure of (2E)-3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}acrylic acid suggests potential use in drug delivery systems. Compounds with similar functional groups have been used to create novel delivery systems for medications like diclofenac sodium, indicating that this compound could also be tailored for such purposes .

Stimuli-Responsive Materials

Given its structural similarity to poly(2-(dimethylamino)ethyl methacrylate), this compound may be useful in the development of stimuli-responsive materials. These materials can change their properties in response to environmental changes, such as pH or temperature .

Copolymer Synthesis

The compound could be involved in the synthesis of copolymers, which are used in a variety of applications ranging from biomedicine to industrial processes. Its reactive double bond could allow it to copolymerize with other monomers to create materials with specific characteristics .

Graft Copolymerization

It might be used in graft copolymerization processes, where it could be grafted onto other polymers to impart additional properties, such as pH and temperature responsiveness, potentially useful in biomedical applications like tissue engineering .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, in the case of DMAEMA, it’s used in a wide range of applications, often involving the synthesis of block copolymers .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for this compound would depend on its specific applications and properties. Similar compounds like DMAEMA are being explored for use in a variety of applications, including as a sweetening agent in chemical, oil refinery, syngas production, and natural gas .

properties

IUPAC Name

(E)-3-[3-[(dimethylamino)methyl]-4-methoxyphenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-14(2)9-11-8-10(5-7-13(15)16)4-6-12(11)17-3/h4-8H,9H2,1-3H3,(H,15,16)/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBHNCBRCWQMAD-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC(=C1)C=CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC1=C(C=CC(=C1)/C=C/C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501162660
Record name (2E)-3-[3-[(Dimethylamino)methyl]-4-methoxyphenyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501162660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

251111-38-3
Record name (2E)-3-[3-[(Dimethylamino)methyl]-4-methoxyphenyl]-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=251111-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-[3-[(Dimethylamino)methyl]-4-methoxyphenyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501162660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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